2-Chloro-4-(trimethylsilyl)anisole
Description
Contextualization within Halogenated Organosilicon Anisole (B1667542) Chemistry
Halogenated organosilicon anisoles are a subclass of organosilicon compounds that have found utility in a variety of chemical transformations. The anisole framework, with its electron-donating methoxy (B1213986) group, is a common feature in many natural products and pharmaceutical agents. chemicalbook.comwikipedia.org The introduction of a halogen atom, such as chlorine, modifies the electron density of the aromatic ring and provides a handle for further functionalization, often through cross-coupling reactions. nih.govnih.gov
The trimethylsilyl (B98337) (TMS) group is a versatile functional group in organic synthesis. Its steric bulk can influence the regioselectivity of reactions, and it can serve as a removable directing group or a precursor to other functional groups. In the context of anisole chemistry, the interplay between the electron-donating methoxy group and the silicon-based substituent can lead to unique reactivity patterns.
Strategic Significance and Emerging Research Trajectories of 2-Chloro-4-(trimethylsilyl)anisole
The strategic significance of this compound lies in its potential as a multifunctional building block. The chloro and trimethylsilyl groups can be selectively manipulated in synthetic sequences, allowing for the controlled introduction of different substituents. For instance, the trimethylsilyl group can facilitate ipso-substitution reactions, while the chloro group can participate in various palladium-catalyzed cross-coupling reactions.
Emerging research is likely to focus on exploiting the differential reactivity of the C-Cl and C-Si bonds. This could enable the development of novel, efficient synthetic routes to complex molecules. Furthermore, the exploration of this compound's utility in the synthesis of new materials with tailored electronic or photophysical properties represents a promising avenue for future investigation.
While specific research findings on this compound are not widely available in public literature, its properties and reactivity can be inferred from related compounds.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 4-(trimethylsilyl)anisole chemicalbook.com | 2-Chloroanisole (B146271) nih.gov | 4-Chloroanisole (B146269) nih.gov |
| Molecular Formula | C10H15ClOSi | C10H16OSi | C7H7ClO | C7H7ClO |
| Molecular Weight | 214.76 g/mol | 180.32 g/mol | 142.58 g/mol | 142.58 g/mol |
| Boiling Point | Not available | 223 °C | ~195 °C | ~195-197 °C |
| Density | Not available | 0.928 g/cm³ | ~1.16 g/cm³ | ~1.155 g/cm³ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15ClOSi |
|---|---|
Molecular Weight |
214.76 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-10-6-5-8(7-9(10)11)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
UNLVGDYLVWEOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[Si](C)(C)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 4 Trimethylsilyl Anisole
Direct Synthetic Pathways to 2-Chloro-4-(trimethylsilyl)anisole
Direct synthetic pathways to this compound, while not extensively documented in single-step transformations, can be effectively designed as multi-step sequences starting from precursors that already contain one of the desired functionalities. These routes are characterized by the sequential introduction of the chloro and trimethylsilyl (B98337) groups onto the anisole (B1667542) ring.
Regioselective Functionalization Approaches
A highly effective strategy for the regioselective synthesis of this compound involves the use of directed ortho-metalation (DoM). wikipedia.orgharvard.edubaranlab.org This powerful technique utilizes a directing group on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regiocontrol.
In this context, a plausible and efficient route starts from 4-(trimethylsilyl)anisole, a commercially available starting material. chemicalbook.comguidechem.comchemicalbook.com The methoxy (B1213986) group in 4-(trimethylsilyl)anisole is a potent directing group. uoc.grwpmucdn.com Treatment of this substrate with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is expected to selectively deprotonate the C2 position, which is ortho to the methoxy group. The para-position is already blocked by the trimethylsilyl group, thus ensuring high regioselectivity for the ortho-lithiation. The resulting 2-lithio-4-(trimethylsilyl)anisole intermediate can then be trapped with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to afford the desired this compound.
Table 1: Proposed Synthesis of this compound via Directed ortho-Metalation
| Step | Starting Material | Reagents/Catalyst | Solvent | Conditions | Product |
| 1 | 4-(trimethylsilyl)anisole | 1. n-BuLi, TMEDA 2. Electrophilic Cl source (e.g., C₂Cl₆) | Anhydrous THF or Diethyl ether | Low temperature (e.g., -78 °C to rt) | This compound |
Halogenation and Silylation Strategies
An alternative direct approach involves the sequential halogenation and silylation of anisole. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions can be challenging. The methoxy group is an ortho, para-director. Direct chlorination of anisole typically yields a mixture of 2-chloroanisole (B146271) and 4-chloroanisole (B146269). Subsequent silylation of this mixture would lead to multiple products, necessitating difficult purification steps.
A more controlled, albeit multi-step, pathway would involve the synthesis of a precursor with a blocking group to direct the substitution. However, for a direct halogenation and silylation strategy to be viable, highly regioselective methods would be required. While some advances in regioselective halogenation have been made, achieving the specific 2-chloro-4-silyl pattern directly on anisole in a single pot or a clean two-step sequence is not well-established.
Indirect Synthetic Routes and Precursor Derivatization for this compound
Indirect routes to this compound rely on the functionalization of pre-existing substituted anisole derivatives. These methods often provide better control over regiochemistry compared to direct electrophilic substitution on anisole itself.
Strategies from Substituted Anisoles
A robust indirect strategy commences with a di-substituted anisole that can be selectively functionalized. A prime candidate for such a precursor is 4-bromo-2-chloroanisole, a known compound. nist.gov The synthesis of this intermediate can be achieved through a multi-step sequence starting from aniline (B41778). researchgate.net
With 4-bromo-2-chloroanisole in hand, the introduction of the trimethylsilyl group can be accomplished via a halogen-metal exchange followed by quenching with an electrophilic silicon source. The bromine atom at the 4-position is more susceptible to metal-halogen exchange than the chlorine atom at the 2-position. Treatment of 4-bromo-2-chloroanisole with a strong organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperature would selectively generate the 4-lithio-2-chloroanisole intermediate. Subsequent reaction of this intermediate with trimethylsilyl chloride (TMSCl) would then yield the target molecule, this compound.
Alternatively, the Grignard reaction can be employed. google.comgelest.comresearchgate.net Reacting 4-bromo-2-chloroanisole with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) would form the Grignard reagent at the 4-position. This organometallic species can then be reacted with trimethylsilyl chloride to install the desired silyl (B83357) group.
Table 2: Synthesis of this compound from 4-Bromo-2-chloroanisole
| Step | Starting Material | Reagents/Catalyst | Solvent | Conditions | Product |
| 1 | 4-bromo-2-chloroanisole | Mg | THF | Reflux | 4-Grignard reagent of 2-chloroanisole |
| 2 | 4-Grignard reagent of 2-chloroanisole | (CH₃)₃SiCl | THF | Low temperature to rt | This compound |
Transformations Involving Silicon-Based Reagents
The direct silylation of 2-chloroanisole at the 4-position presents a challenge due to the directing effects of the substituents. The methoxy group directs electrophilic substitution to the ortho and para positions, while the chloro group is a deactivating ortho, para-director. This would likely lead to a mixture of silylated products.
However, modern synthetic methods involving silicon-based reagents could offer a solution. Electrophilic silylation using highly reactive silylating agents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a Lewis acid might favor the sterically less hindered para-position. colostate.eduresearchgate.netrichmond.edu The conditions would need to be carefully optimized to achieve the desired regioselectivity.
Catalytic Methodologies in the Synthesis of this compound
Catalytic methods, particularly those involving transition metals, have emerged as powerful tools for the regioselective functionalization of C-H bonds. While specific catalytic methods for the direct synthesis of this compound are not widely reported, the principles of catalytic C-H activation and functionalization could be applied.
For instance, palladium-catalyzed C-H silylation of aromatic compounds has become an increasingly important transformation. A hypothetical catalytic approach could involve the direct silylation of 2-chloroanisole at the 4-position. This would require a catalyst system that can overcome the inherent directing group effects and selectively activate the C-H bond at the para-position to the methoxy group. Such a method, if developed, would offer a more atom-economical and potentially more direct route to the target compound compared to the stoichiometric methods described above. Research in this area is ongoing, and the development of a suitable catalyst could significantly streamline the synthesis of this compound.
Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Silylation of Aryl Chlorides)
The most prominent method for the synthesis of arylsilanes, including this compound, involves transition metal-catalyzed cross-coupling reactions. Palladium catalysts, in particular, have demonstrated high efficacy in facilitating the formation of carbon-silicon bonds.
A widely applicable method for the silylation of aryl chlorides utilizes a palladium catalyst with a biaryl phosphine (B1218219) ligand and hexamethyldisilane (B74624) as the silicon source. organic-chemistry.org This approach is notable for its tolerance of a wide range of functional groups, making it a robust choice for the synthesis of complex molecules. organic-chemistry.org While a specific example for the synthesis of this compound is not explicitly detailed in the surveyed literature, the general methodology is applicable to a broad scope of aryl chlorides. organic-chemistry.org
The reaction typically involves a palladium precatalyst, a suitable phosphine ligand, a silicon source, and a base in an appropriate solvent. The choice of ligand and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the use of bulky biaryl phosphine ligands has been shown to be effective in promoting the silylation of various aryl chlorides. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Silylation of Aryl Chlorides
| Parameter | Condition |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Ligand | Biaryl phosphine ligands (e.g., SPhos, XPhos) |
| Silicon Source | Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃) |
| Base | Potassium fluoride (B91410) (KF) or Potassium carbonate (K₂CO₃) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
This table presents a generalized set of conditions based on reported methods for the silylation of aryl chlorides. organic-chemistry.org Specific conditions for this compound may require optimization.
Another approach involves a one-pot procedure where an aryl chloride is first converted to the corresponding arylsilane, which can then be further functionalized. For example, treatment of the in-situ generated arylsilane with an iodinating agent like iodine monochloride (ICl) can yield the corresponding aryl iodide. organic-chemistry.org This highlights the synthetic utility of the initial silylation product.
Organocatalytic Approaches
Currently, there is no specific information available in the surveyed scientific literature describing the organocatalytic synthesis of this compound. Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly developing field in organic synthesis. While organocatalytic methods for silylation reactions exist, their application to the direct silylation of aryl chlorides to produce compounds like this compound has not been reported.
Electrocatalytic and Electrosynthetic Pathways
Similar to organocatalytic methods, specific electrocatalytic or electrosynthetic pathways for the preparation of this compound have not been described in the available literature. Electrosynthesis offers a potentially green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions. While electrochemical methods for the generation of silyl radicals and their subsequent reaction with organic substrates have been reported, a direct application for the synthesis of this compound from 2-chloroanisole has not been documented. nih.govresearchgate.net
Mechanistic Insights into the Synthetic Transformations Yielding this compound
The mechanism of the palladium-catalyzed silylation of aryl chlorides is believed to proceed through a catalytic cycle involving several key steps. While the precise details can vary depending on the specific catalyst system and substrates, a generally accepted mechanism is outlined below.
The catalytic cycle typically begins with the oxidative addition of the aryl chloride (Ar-Cl) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (Ar-Pd(II)-Cl). The palladium(0) species is often generated in situ from a palladium(II) precatalyst.
Following oxidative addition, a transmetalation step occurs. In this step, the silyl group from the silicon source (e.g., hexamethyldisilane) is transferred to the palladium center, displacing the chloride ion and forming a palladium(II) intermediate bearing both the aryl and silyl groups (Ar-Pd(II)-SiR₃). The presence of a fluoride source, such as potassium fluoride, is often crucial for activating the silicon reagent and facilitating this step.
Finally, the cycle is completed by reductive elimination from the Ar-Pd(II)-SiR₃ intermediate, which forms the desired carbon-silicon bond in the arylsilane product (Ar-SiR₃) and regenerates the active palladium(0) catalyst.
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Silylation
| Step | Description |
| Oxidative Addition | Pd(0) + Ar-Cl → Ar-Pd(II)-Cl |
| Transmetalation | Ar-Pd(II)-Cl + (R₃Si)₂ → Ar-Pd(II)-SiR₃ + R₃Si-Cl |
| Reductive Elimination | Ar-Pd(II)-SiR₃ → Ar-SiR₃ + Pd(0) |
This table provides a simplified representation of the catalytic cycle. The actual mechanism may involve more complex intermediates and pathways.
It is important to note that side reactions, such as the reduction of the aryl chloride, can compete with the desired silylation pathway. The choice of ligand, solvent, and other reaction parameters plays a critical role in minimizing these side reactions and maximizing the yield of the silylated product. organic-chemistry.org
Reactivity Profiles and Transformative Chemistry of 2 Chloro 4 Trimethylsilyl Anisole
Reactions Involving the Aryl Halide Moiety of 2-Chloro-4-(trimethylsilyl)anisole
The chloro-substituent on the aromatic ring is a key handle for a variety of metal-catalyzed cross-coupling reactions and, under specific circumstances, nucleophilic substitution. Furthermore, the electronic influence of the adjacent methoxy (B1213986) group can direct metallation reactions to specific positions on the ring.
The aryl chloride of this compound can participate in a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Although aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advances in ligand design have developed highly active catalyst systems capable of activating the C-Cl bond. wikipedia.orgrsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.gov The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov For an unactivated chloride like in this compound, catalysts based on electron-rich, bulky phosphine (B1218219) ligands are often required to achieve efficient coupling. organic-chemistry.orgresearchgate.netrsc.orgnih.gov
Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. organic-chemistry.orgwikipedia.org A key advantage is the tolerance of organostannanes to a wide variety of functional groups. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org Like other cross-couplings with aryl chlorides, these reactions often necessitate specialized ligands and conditions. nih.gov
Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than organoboron or organotin reagents, which can be advantageous for coupling with less reactive aryl chlorides. organic-chemistry.orgnih.gov The reaction demonstrates broad scope and functional group tolerance. wikipedia.orgresearchgate.netnih.gov
Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper salts. wikipedia.orgnrochemistry.comorganic-chemistry.org While aryl iodides and bromides are more common substrates, methods for the coupling of aryl chlorides have been developed, generally requiring higher temperatures or specific catalytic systems. organic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its mild conditions and broad substrate scope, accommodating primary and secondary amines. wikipedia.orgsnnu.edu.cnresearchgate.net The development of sterically hindered and electron-rich phosphine ligands has been crucial for the successful amination of unactivated aryl chlorides. wikipedia.orgrsc.org
Table 1: General Conditions for Cross-Coupling Reactions of Aryl Chlorides
| Reaction | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Common Solvents |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., SPhos, XPhos), NHC ligands | K₃PO₄, Cs₂CO₃, K₂CO₃, TMSOK nih.gov | Toluene, Dioxane, THF, t-BuOH |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, XPhos, AsPh₃ | Often not required, but additives like CsF or Cu(I) salts can be used | Toluene, THF, DMF, Dioxane |
| Negishi | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs), Terpyridine | Not required | THF, DMA, DMF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃, CuI (co-catalyst) | Et₃N, i-Pr₂NH, Cs₂CO₃ | THF, DMF, Toluene, Amines |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., BINAP, Xantphos), NHC ligands | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF |
Nucleophilic aromatic substitution (SNAr) reactions typically proceed via an addition-elimination mechanism, which requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comfishersci.co.uk These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com
The substituent pattern of this compound, featuring an electron-donating methoxy group and a weakly activating trimethylsilyl (B98337) group, does not provide the requisite electronic activation for the SNAr pathway. The absence of a strong EWG makes the aromatic ring electron-rich and thus not susceptible to attack by nucleophiles under standard SNAr conditions. chemistrysteps.comyoutube.com Consequently, direct displacement of the chloride by common nucleophiles is not a feasible transformation for this substrate. An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases like sodium amide, but this is a less common and more aggressive method that is not generally favored. chemistrysteps.com
Directed ortho metalation (DoM) is a powerful regioselective synthesis tool where a directing metalation group (DMG) guides deprotonation to an adjacent ortho position using a strong organolithium base. wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.orgharvard.edu
In the case of this compound, the methoxy group at C1 can direct metalation to either the C2 or C6 position. However, the C2 position is already substituted with chlorine. DoM involves the abstraction of a proton, so the reaction will be directed to the only available C-H bond ortho to the methoxy group, which is at the C6 position. wikipedia.orgharvard.eduacs.org Treatment with a base like n-butyllithium would therefore selectively generate a lithiated species at C6. This aryllithium intermediate can then be trapped with a wide variety of electrophiles (E⁺), leading to the synthesis of 1,2,3,5-tetrasubstituted benzene (B151609) derivatives. This strategy provides a regioselective route to functionalization that is complementary to electrophilic aromatic substitution.
Transformations Involving the Trimethylsilyl Group of this compound
The trimethylsilyl (TMS) group is not merely a placeholder; it offers unique reactivity that allows for further selective functionalization of the aromatic ring.
The carbon-silicon bond in aryl(trimethylsilyl) compounds can be selectively cleaved under mild conditions, a process known as protodesilylation. organic-chemistry.org This reaction effectively replaces the TMS group with a hydrogen atom. Common reagents for this transformation include fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acids and bases. organic-chemistry.org For this compound, treatment with such reagents would cleanly yield 2-chloroanisole (B146271). This desilylation step can be useful at the end of a synthetic sequence where the TMS group was used to block a specific position or to facilitate other transformations.
The trimethylsilyl group is an excellent leaving group in electrophilic aromatic substitution reactions. An incoming electrophile can attack the carbon atom to which the silyl (B83357) group is attached (the ipso position), leading to the displacement of the TMS group. This ipso-substitution provides a highly regioselective method for introducing a variety of functional groups at the C4 position. researchgate.net The methoxy group is a strongly activating, ortho, para-director, which reinforces the directing effect of the silyl group towards electrophilic attack at C4.
This methodology allows for the controlled introduction of various electrophiles, bypassing the regioselectivity issues often encountered with standard electrophilic aromatic substitution on anisole (B1667542) itself.
Table 2: Examples of Electrophilic Ipso-Substitution
| Electrophile (E⁺ Source) | Resulting Functional Group at C4 | Product |
|---|---|---|
| Br₂ | Bromo | 4-Bromo-2-chloroanisole |
| ICl | Iodo | 2-Chloro-4-iodoanisole |
| HNO₃/H₂SO₄ | Nitro | 2-Chloro-4-nitroanisole |
| Ac₂O/AlCl₃ | Acetyl | 1-(3-Chloro-4-methoxyphenyl)ethanone |
| SO₃/H₂SO₄ | Sulfonic Acid | 3-Chloro-4-methoxybenzenesulfonic acid |
Silicon-Based Functional Group Interconversions
The trimethylsilyl (TMS) group attached to the aromatic ring of this compound is a versatile functional handle that can be transformed into various other groups. This reactivity is primarily driven by the susceptibility of the carbon-silicon bond to cleavage by electrophiles, a process known as ipso-substitution.
One of the most common transformations is protodesilylation, where the TMS group is replaced by a hydrogen atom upon treatment with a strong acid. While specific studies on this compound are not abundant in readily available literature, the general principles of electrophilic aromatic substitution on arylsilanes suggest that this reaction would proceed readily.
Furthermore, the TMS group can be replaced by other electrophiles, such as halogens or nitro groups, in ipso-substitution reactions. For instance, reaction with an iodinating agent would be expected to yield 2-chloro-4-iodoanisole. The efficiency and selectivity of these transformations are influenced by the nature of the electrophile and the reaction conditions.
The utility of the TMS group extends to its role as a precursor for other functional groups through multi-step sequences. For example, the TMS group can be converted to a hydroxyl group, although this often requires specific reagents and conditions to avoid side reactions.
| Transformation | Reagents | Expected Product | General Notes |
| Protodesilylation | Strong Acid (e.g., HCl, H₂SO₄) | 2-Chloroanisole | A common reaction for arylsilanes. |
| Ipso-Halogenation | Halogenating Agent (e.g., ICl, Br₂) | 2-Chloro-4-haloanisole | The choice of halogen and catalyst is crucial for selectivity. |
| Ipso-Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Chloro-4-nitroanisole | Reaction conditions must be carefully controlled to prevent undesired side reactions. |
Reactivity of the Methoxy Group and Aromatic Ring of this compound
The reactivity of the aromatic core and the methoxy group of this compound is a complex interplay of the directing effects of its three distinct substituents.
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro group (-Cl) is a deactivating group but is also ortho, para-directing. The trimethylsilyl group (-Si(CH₃)₃) is generally considered a weak directing group, often susceptible to ipso-substitution.
In the case of this compound, the positions available for electrophilic attack are C3, C5, and C6. The powerful ortho, para-directing effect of the methoxy group is expected to be the dominant factor in determining the regioselectivity of EAS reactions. The methoxy group strongly activates the positions ortho (C3) and para (C5, which is blocked by the TMS group) to it. The chloro group at the C2 position also directs incoming electrophiles to its ortho (C3) and para (C6) positions.
Therefore, electrophilic attack is most likely to occur at the C3 and C6 positions. The relative proportion of substitution at these positions would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent chloro and trimethylsilyl groups potentially influencing the outcome. For many electrophilic aromatic substitution reactions, a mixture of isomers is a common outcome, and controlling the regioselectivity can be a significant challenge.
| Position | Directing Influence of -OCH₃ | Directing Influence of -Cl | Overall Predicted Reactivity |
| C3 | ortho (Activating) | ortho (Deactivating) | Activated, potential site for substitution. |
| C5 | para (Activating, Blocked) | meta (Deactivating) | Blocked by the trimethylsilyl group. |
| C6 | meta (Deactivating) | para (Deactivating) | Less activated than C3, but still a potential site for substitution. |
Transformations at the Methoxy Functionality (e.g., Ether Cleavage)
The methoxy group of this compound can undergo cleavage to reveal a phenolic hydroxyl group. researchgate.net This transformation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an Sₙ2 reaction) or, under certain conditions, on the aromatic carbon. researchgate.net
The presence of the electron-withdrawing chloro group and the bulky trimethylsilyl group could potentially influence the rate of ether cleavage. While specific studies on this particular molecule are scarce, the general reactivity of substituted anisoles suggests that this transformation is feasible under standard ether cleavage conditions.
Chemo- and Regioselectivity Studies in Multifunctional Reactivity of this compound
The presence of three distinct reactive sites—the chloro, trimethylsilyl, and methoxy groups, as well as the aromatic ring itself—makes the study of chemo- and regioselectivity in the reactions of this compound particularly important. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at a specific position.
For instance, in reactions involving both a potential electrophilic aromatic substitution and a reaction at one of the functional groups, the outcome will be dictated by the relative reactivity of these sites under the given conditions. A strong electrophile might favor substitution on the electron-rich aromatic ring, while a reagent specifically targeting the silicon or methoxy group could lead to selective functional group transformation.
The interplay between the directing effects of the substituents is crucial for predicting the outcome of reactions on the aromatic ring. As discussed, the methoxy group's strong activating and directing effect is likely to dominate in many electrophilic aromatic substitution reactions. However, the possibility of ipso-substitution at the silyl-bearing carbon adds another layer of complexity.
Detailed experimental studies are necessary to fully elucidate the chemo- and regioselective behavior of this compound under various reaction conditions. Such studies would involve systematic variation of reagents, catalysts, and reaction parameters to map out the reactivity landscape of this multifunctional molecule.
Strategic Applications of 2 Chloro 4 Trimethylsilyl Anisole in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block in Diversified Chemical Syntheses
The inherent reactivity of 2-Chloro-4-(trimethylsilyl)anisole allows it to serve as a linchpin in a variety of chemical transformations, enabling the synthesis of a wide array of substituted aromatic compounds. The chloro group readily participates in various palladium-catalyzed cross-coupling reactions, while the trimethylsilyl (B98337) group can be leveraged for subsequent functionalization, including ipso-substitution or as a directing group.
The chloro substituent at the C2 position provides a reactive handle for the introduction of carbon-carbon and carbon-heteroatom bonds. For instance, it can undergo Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures, Stille coupling with organostannanes, and Heck coupling with alkenes. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.
Simultaneously, the trimethylsilyl group at the C4 position offers a secondary site for modification. This group can be readily cleaved and replaced with various electrophiles, such as halogens, or it can be used to direct ortho-lithiation to introduce substituents at the C3 or C5 positions. This dual reactivity allows for a modular and convergent approach to the synthesis of polysubstituted aromatic rings.
Below is a table illustrating the diversified synthetic transformations possible with this compound:
| Reaction Type | Reactants | Catalyst/Reagent | Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4-(trimethylsilyl)anisole |
| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Vinyl-4-(trimethylsilyl)anisole |
| Heck Coupling | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Ethyl (E)-3-(2-methoxy-5-(trimethylsilyl)phenyl)acrylate |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)-4-(trimethylsilyl)anisole |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(2-methoxy-5-(trimethylsilyl)phenyl)aniline |
| Ipso-Substitution (Halogenation) | Iodine monochloride | - | 2-Chloro-4-iodoanisole |
These examples underscore the versatility of this compound as a foundational element for building molecular complexity.
Precursor for the Construction of Advanced Molecular Architectures
The ability to sequentially and selectively functionalize this compound makes it an ideal precursor for the construction of advanced molecular architectures. These architectures are often characterized by a high degree of substitution and defined three-dimensional structures, which are critical for their function in areas such as medicinal chemistry and materials science.
For example, the synthesis of highly substituted biaryl compounds, which are prevalent in many biologically active molecules and liquid crystals, can be efficiently achieved. A Suzuki-Miyaura coupling at the chloro position, followed by a subsequent cross-coupling reaction at the silyl (B83357) position (after conversion to a more reactive group like a boronic ester), allows for the controlled assembly of complex biaryl systems.
Furthermore, this building block can be used to access complex heterocyclic frameworks. For instance, the methoxy (B1213986) group can be demethylated to a phenol (B47542), which can then participate in cyclization reactions to form benzofurans or other oxygen-containing heterocycles. The chloro and silyl groups can be used to introduce substituents that modulate the electronic and steric properties of the final molecule.
The following table outlines a hypothetical synthetic route to a complex, substituted dibenzofuran, demonstrating the utility of this compound as a precursor.
| Step | Starting Material | Reaction | Intermediate/Product |
| 1 | This compound | Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-4-(trimethylsilyl)anisole |
| 2 | 2-(2-Methoxyphenyl)-4-(trimethylsilyl)anisole | Demethylation (e.g., with BBr₃) | 2-(2-Hydroxyphenyl)-4-(trimethylsilyl)phenol |
| 3 | 2-(2-Hydroxyphenyl)-4-(trimethylsilyl)phenol | Intramolecular cyclization (e.g., Pd-catalyzed) | 4-(Trimethylsilyl)dibenzofuran |
| 4 | 4-(Trimethylsilyl)dibenzofuran | Ipso-substitution (e.g., with Br₂) | 4-Bromodibenzofuran |
| 5 | 4-Bromodibenzofuran | Suzuki-Miyaura coupling with a heterocyclic boronic acid | 4-(Heteroaryl)dibenzofuran |
This stepwise approach highlights how the initial functionalities of this compound can be strategically exploited to build intricate molecular scaffolds.
Utilization in Retrosynthetic Analysis and Total Synthesis Strategies
In the realm of total synthesis, the ability to deconstruct a complex target molecule into simpler, commercially available starting materials is paramount. This process, known as retrosynthetic analysis, relies on the identification of key synthons and their corresponding synthetic equivalents. nih.govacs.orgnih.govzmsilane.com this compound represents a valuable synthetic equivalent for a 2-hydroxy-4-substituted aniline or phenol synthon, with the chloro and trimethylsilyl groups acting as masked functionalities.
The presence of the methoxy group, which can be a precursor to a hydroxyl group, combined with the selectively addressable chloro and trimethylsilyl groups, makes this compound a powerful tool in planning the synthesis of natural products and other complex targets. For instance, in the retrosynthesis of a complex natural product containing a substituted aminophenol core, one could envision a disconnection that leads back to this compound.
Consider the following hypothetical retrosynthetic analysis of a complex target molecule:
Target Molecule: A Substituted Carbazole (B46965) Alkaloid
A retrosynthetic disconnection of a key amide bond in the target carbazole might lead to an aminobiphenyl intermediate. This aminobiphenyl could be further disconnected via a Suzuki-Miyaura coupling, revealing a substituted bromoaniline and a boronic acid. The bromoaniline itself could be derived from this compound through a series of functional group interconversions. This strategy allows for the late-stage introduction of key functionalities, a desirable feature in many total synthesis campaigns.
Development of Novel Reagents and Catalysts Derived from this compound
The unique substitution pattern of this compound also makes it an attractive starting point for the design and synthesis of novel reagents and catalysts. The ability to selectively functionalize the chloro and silyl positions allows for the introduction of ligating atoms or reactive moieties that can coordinate to metal centers or participate in chemical transformations.
For instance, the trimethylsilyl group can be replaced with a phosphine (B1218219) group via a multi-step sequence, yielding a phosphine ligand with a defined steric and electronic environment due to the ortho-chloro and para-methoxy substituents. Such ligands can be used to modulate the reactivity and selectivity of transition metal catalysts in a variety of reactions, including cross-coupling and hydrogenation.
Furthermore, the chloro group can be displaced by other functional groups that can act as catalysts themselves. For example, displacement with a thiol, followed by oxidation, could yield a sulfonic acid-functionalized anisole (B1667542) derivative. When attached to a solid support, this could serve as a recyclable acid catalyst for various organic transformations.
The table below presents potential novel reagents and catalysts that could be synthesized from this compound.
| Compound Type | Synthetic Modification | Potential Application |
| Phosphine Ligand | Replacement of the trimethylsilyl group with a diphenylphosphine (B32561) group. | Ligand for palladium- or nickel-catalyzed cross-coupling reactions. |
| N-Heterocyclic Carbene (NHC) Precursor | Conversion of the chloro group to an amino group, followed by cyclization to form a benzimidazolium salt. | Precursor for NHC ligands used in various catalytic reactions. |
| Chiral Ligand | Enantioselective functionalization at the benzylic position of a group introduced at the chloro or silyl position. | Ligand for asymmetric catalysis. |
| Organocatalyst | Introduction of a thiourea (B124793) or squaramide moiety at the chloro position. | Hydrogen-bond donor catalyst for asymmetric synthesis. |
The development of new reagents and catalysts from readily available starting materials like this compound is a testament to the ingenuity of synthetic chemists in leveraging the reactivity of simple molecules to solve complex chemical challenges.
Advanced Spectroscopic Characterization Methodologies for 2 Chloro 4 Trimethylsilyl Anisole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Silicon-29 (B1244352) Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Chloro-4-(trimethylsilyl)anisole, providing unambiguous information about its molecular structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. hmdb.cachemicalbook.com The trimethylsilyl (B98337) group typically exhibits a sharp singlet around 0.25 ppm due to the nine equivalent protons. The methoxy (B1213986) group protons also appear as a singlet, generally downfield around 3.8 ppm. The aromatic protons present a more complex pattern due to their coupling with each other. Typically, the proton at the C5 position appears as a doublet, the proton at the C3 position as a doublet of doublets, and the proton at the C6 position as a doublet. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern on the benzene (B151609) ring.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.comrsc.orgumich.educhemicalbook.com For this compound, distinct signals are expected for each carbon atom. The trimethylsilyl carbons will appear as a single peak at a high field (around 0 ppm). The methoxy carbon will have a characteristic chemical shift around 55 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the chlorine atom (C2) and the carbon attached to the silicon atom (C4) will show specific chemical shifts influenced by the electronegativity and shielding effects of these substituents.
Silicon-²⁹ (²⁹Si) NMR Spectroscopy: ²⁹Si NMR spectroscopy is particularly valuable for organosilicon compounds. umich.eduresearchgate.netresearchgate.nethuji.ac.ilrsc.org The chemical shift of the silicon-29 nucleus in this compound provides direct evidence of the chemical environment around the silicon atom. The typical chemical shift range for tetracoordinated silicon in such compounds is broad, but for a trimethylsilyl group attached to an aromatic ring, the signal is expected to be in a specific region, which helps in confirming the structure. researchgate.nethuji.ac.il The presence of a single resonance in the expected range confirms the presence of the trimethylsilyl group.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.25 | Singlet | -Si(CH₃)₃ |
| ¹H | ~3.80 | Singlet | -OCH₃ |
| ¹H | ~6.80 | Doublet | Aromatic H |
| ¹H | ~7.20 | Doublet of Doublets | Aromatic H |
| ¹H | ~7.40 | Doublet | Aromatic H |
| ¹³C | ~0.0 | Quartet | -Si(CH₃)₃ |
| ¹³C | ~55.0 | Quartet | -OCH₃ |
| ¹³C | ~110-160 | Various | Aromatic C |
| ²⁹Si | Varies | Singlet | -Si(CH₃)₃ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information about the functional groups and bonding within this compound. chemicalbook.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds. nih.govpearson.comnist.govnist.govnist.gov Key expected absorptions include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the trimethylsilyl and methoxy groups are found just below 3000 cm⁻¹.
C-O stretching vibrations: The ether linkage (Ar-O-CH₃) will show strong asymmetric and symmetric stretching bands. Anisole (B1667542) itself shows two C-O stretching bands. pearson.com
Si-C stretching vibrations: The Si-C bonds of the trimethylsilyl group give rise to characteristic absorptions.
Aromatic C=C stretching vibrations: These are observed in the 1450-1600 cm⁻¹ region.
C-Cl stretching vibrations: The C-Cl bond will have a characteristic absorption in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of bonds and is particularly useful for symmetric vibrations that may be weak in the IR spectrum. For this compound, Raman spectroscopy can be used to confirm the presence of the aromatic ring and the trimethylsilyl group through their characteristic scattering peaks.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H stretch | > 3000 | IR, Raman |
| Aliphatic C-H stretch | < 3000 | IR, Raman |
| C=C aromatic stretch | 1450-1600 | IR, Raman |
| Ar-O-C stretch (asymmetric) | ~1250 | IR |
| Ar-O-C stretch (symmetric) | ~1040 | IR |
| Si-C stretch | 700-850 | IR, Raman |
| C-Cl stretch | 600-800 | IR, Raman |
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its structural elucidation. chemicalbook.comnih.govgovinfo.gov
For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature will be the presence of an [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edudocbrown.infodocbrown.info
The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for this molecule would include:
Loss of a methyl radical (•CH₃) from the trimethylsilyl or methoxy group.
Loss of a chloromethyl radical (•CH₂Cl).
Cleavage of the Si-C bond, leading to the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a prominent peak for trimethylsilyl compounds.
Loss of the entire trimethylsilyl group.
Fragmentation of the aromatic ring.
The analysis of these fragments allows for the reconstruction of the original molecular structure.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Significance |
| [M]⁺ and [M+2]⁺ | Molecular Ion | Confirms molecular weight and presence of chlorine |
| [M-15]⁺ | Loss of a methyl radical | Fragmentation of TMS or methoxy group |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for TMS compounds |
| [M-73]⁺ | Loss of a trimethylsilyl group | Indicates presence of a TMS substituent |
X-ray Crystallography Methodologies for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. ijcm.irnih.govresearchgate.net If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can reveal:
The exact bond lengths and bond angles of the molecule.
The conformation of the molecule, including the orientation of the trimethylsilyl and methoxy groups relative to the aromatic ring.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as C-H···π or halogen bonding.
This technique provides an unambiguous three-dimensional structure, which can be used to corroborate the structural inferences made from spectroscopic data. The process involves growing a single crystal, mounting it on a diffractometer, collecting diffraction data, solving the phase problem, and refining the crystal structure.
Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Trimethylsilyl Anisole
Electronic Structure and Bonding Analysis
A computational study of 2-Chloro-4-(trimethylsilyl)anisole would begin with an analysis of its electronic structure to understand the distribution of electrons and the nature of the chemical bonds. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT).
The analysis would involve calculating the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis would also be performed to investigate charge distribution, hybridization, and specific donor-acceptor interactions between orbitals. This would reveal, for example, the delocalization of electron density from the oxygen of the methoxy (B1213986) group or the silicon of the trimethylsilyl (B98337) group into the aromatic ring, and how the chlorine atom influences this distribution through its inductive and resonance effects.
Table 1: Illustrative Electronic Properties of this compound
| Parameter | Illustrative Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, to determine the preferred reaction pathways and predict regioselectivity.
By mapping the potential energy surface for a proposed reaction, chemists can identify the structures of reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) for different possible pathways can be calculated. The path with the lowest activation energy is generally the most favorable.
For instance, in a reaction involving electrophilic attack on the aromatic ring, calculations could determine whether the attack is more likely to occur at the positions ortho, meta, or para to the existing substituents. These calculations would quantify the directing effects of the chloro, methoxy, and trimethylsilyl groups, providing a detailed, energetic basis for observed or predicted product distributions.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. The molecule has rotational freedom around the C-O bond of the methoxy group and the C-Si bond of the trimethylsilyl group.
A potential energy surface (PES) scan would be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The results would reveal the preferred orientation of the methoxy and trimethylsilyl groups relative to the benzene (B151609) ring and each other. This information is crucial as the molecular conformation can significantly influence its reactivity and spectroscopic properties.
Table 2: Example of Conformational Analysis Results
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-Si-C) |
|---|---|---|---|
| Global Minimum | 0.00 | 0° (planar) | 30° |
| Local Minimum | 1.5 | 180° (planar) | 90° |
Prediction of Structure-Reactivity Relationships and Spectroscopic Parameters
Computational chemistry allows for the prediction of various properties that link a molecule's structure to its reactivity and spectral signatures.
Structure-Reactivity Relationships: By calculating various molecular descriptors, such as electrostatic potential maps, atomic charges, and frontier orbital densities, a relationship between the electronic structure and reactivity can be established. An electrostatic potential map, for example, would visually show the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.
Spectroscopic Parameters: Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results.
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated and compared to experimental spectra to confirm the structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help assign the peaks in experimental IR and Raman spectra to specific molecular motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
Table 3: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C-Cl | 130 ppm |
| ¹³C NMR | C-OCH₃ | 158 ppm |
| ¹³C NMR | C-Si(CH₃)₃ | 135 ppm |
| IR | C-O stretch | 1250 cm⁻¹ |
| IR | C-Cl stretch | 750 cm⁻¹ |
Synthesis and Comparative Reactivity of Derivatives and Analogues of 2 Chloro 4 Trimethylsilyl Anisole
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of 2-Chloro-4-(trimethylsilyl)anisole often relies on the strategic functionalization of simpler, commercially available starting materials. A common approach involves the introduction of the chloro and trimethylsilyl (B98337) groups onto an anisole (B1667542) scaffold.
A key strategy for the regioselective functionalization of anisole derivatives is Directed ortho-Metalation (DoM) . acs.orgsigmaaldrich.com The methoxy (B1213986) group of anisole is a powerful directing group, facilitating the deprotonation of the ortho-position by strong bases like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). Current time information in Fortaleza, BR.mit.edu This generates a highly reactive aryllithium intermediate that can be quenched with an appropriate electrophile.
For the synthesis of a 2-chloro-4-silylated anisole, one could envision a multi-step sequence starting from 4-bromoanisole. Silylation at the 4-position could be achieved, followed by ortho-lithiation directed by the methoxy group and subsequent chlorination. Alternatively, starting with 4-(trimethylsilyl)anisole, direct ortho-lithiation followed by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) would yield the desired product.
The synthesis of various substituted anisoles has been documented, providing a toolbox for creating a range of analogues. For instance, the bromination of anisole typically yields a mixture of ortho- and para-isomers, which can be separated and used as starting points for further functionalization. nih.gov The synthesis of 2-bromo-4-methylanisole (B1265754) is a known procedure, and this compound can serve as an analogue for comparative studies. sigmaaldrich.com
The table below summarizes synthetic approaches to generate substituted anisole precursors relevant to the synthesis of this compound analogues.
| Starting Material | Reagents | Product | Reaction Type |
| Anisole | 1. n-BuLi, TMEDA; 2. (CH₃)₃SiCl | 2-(Trimethylsilyl)anisole | Directed ortho-Metalation |
| Anisole | Br₂, FeBr₃ | o/p-Bromoanisole | Electrophilic Halogenation |
| 4-Bromoanisole | 1. n-BuLi; 2. (CH₃)₃SiCl | 4-Bromo-2-(trimethylsilyl)anisole | Directed ortho-Metalation |
| 4-(Trimethylsilyl)anisole | 1. n-BuLi, TMEDA; 2. NCS | This compound | Directed ortho-Metalation/Chlorination |
| m-Bromoanisole | Benzoyl chloride, AlCl₃ | 2-Bromo-4-methoxybenzophenone | Friedel-Crafts Acylation |
Comparative Analysis of Reactivity and Selectivity in Related Compounds
The reactivity and selectivity of this compound and its analogues are dictated by the electronic and steric effects of the substituents on the aromatic ring. The chloro, methoxy, and trimethylsilyl groups each impart distinct properties that influence the outcome of subsequent chemical transformations.
Cross-Coupling Reactions:
Halogenated aromatic compounds are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura , Heck , and Stille reactions. acs.orgresearchgate.net The chloro group at the C2 position of this compound makes it a suitable candidate for these transformations, allowing for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. mdpi.com For instance, the coupling of 4-chloroanisole (B146269) with phenylboronic acid has been studied, demonstrating the feasibility of using chloroarenes in such reactions. mdpi.com The presence of the trimethylsilyl group at the para-position can influence the electronic properties of the aryl chloride and thus its reactivity in the coupling reaction.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. quora.com Aryl chlorides can be used in Heck reactions, although they are generally less reactive than the corresponding bromides and iodides. The electronic nature of the substituents on the aromatic ring can affect the efficiency of the reaction.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. acs.org This reaction is known for its tolerance of a wide range of functional groups. The reactivity of the C-Cl bond in this compound would be the primary site for this transformation.
Reactivity of the Trimethylsilyl Group:
The trimethylsilyl group can also participate in various chemical transformations. It can be a leaving group in electrophilic aromatic substitution reactions or can be converted to other functional groups. For example, the trimethylsilyl group can be replaced by a halogen through halodesilylation. This provides an alternative route to introduce other halogens at the C4 position.
Comparative Reactivity:
The reactivity of analogues of this compound can be compared to understand the influence of each substituent.
Effect of the Halogen: An analogue where the chloro group is replaced by a bromo group, i.e., 2-Bromo-4-(trimethylsilyl)anisole, would be expected to be more reactive in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Effect of the Silyl (B83357) Group: The trimethylsilyl group is known to be a weak activator in electrophilic aromatic substitution. Its presence can influence the regioselectivity of further substitutions on the ring.
Effect of the Methoxy Group: The methoxy group is a strong electron-donating group and a powerful ortho-para director in electrophilic aromatic substitution. It also plays a crucial role in directing ortho-lithiation. Phenol (B47542), a related compound, is even more reactive than anisole in electrophilic substitution. quora.comprepchem.com
The following table provides a qualitative comparison of the expected reactivity of different analogues in common chemical transformations.
| Compound | Reactivity in Pd-catalyzed Cross-Coupling | Reactivity in Electrophilic Aromatic Substitution |
| This compound | Moderate | Moderate (influenced by all substituents) |
| 2-Bromo-4-(trimethylsilyl)anisole | High | Moderate (influenced by all substituents) |
| 4-(Trimethylsilyl)anisole | N/A (no halide) | High (directed by OMe and SiMe₃) |
| 2-Chloroanisole (B146271) | Moderate | High (ortho/para to OMe) |
Applications of Derived Compounds in Specialized Chemical Transformations
The derivatives of this compound serve as versatile intermediates in the synthesis of more complex molecules with potential applications in various fields of chemistry.
Synthesis of Biaryls and Substituted Arenes:
The primary application of these compounds is as substrates in cross-coupling reactions to generate biaryl structures or to introduce various substituents onto the aromatic ring. These substituted aromatic cores are prevalent in pharmaceuticals, agrochemicals, and materials science. For example, the Suzuki-Miyaura coupling of related ortho-haloanilines has been used in the diversification of glucocorticoid receptor modulators. researchgate.net
Fine Chemical Synthesis:
The ability to selectively functionalize the aromatic ring at different positions makes these compounds valuable in multi-step organic synthesis. The chloro and trimethylsilyl groups can be seen as "handles" that can be manipulated in a controlled manner to build up molecular complexity. For instance, a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is an important intermediate for herbicides.
Materials Science:
Silylated aromatic compounds can be precursors to functional materials. For example, alkenylsilanes derived from related starting materials have been used to synthesize diarylated benzosiloles, which have shown potential as aggregation-induced emission (AIE) materials.
The table below lists some potential applications of compounds derived from the this compound scaffold.
| Derived Compound Class | Synthetic Transformation | Potential Application |
| 2-Aryl-4-(trimethylsilyl)anisoles | Suzuki-Miyaura Coupling | Intermediates for pharmaceuticals and fine chemicals |
| 2-Alkenyl-4-(trimethylsilyl)anisoles | Heck Reaction | Precursors for polymers and functional materials |
| 2,4-Disubstituted Anisoles | Sequential Cross-Coupling and Silyl Group Modification | Synthesis of complex, polyfunctionalized molecules |
| Diarylated Benzosiloles | Further cyclization of silylated biaryls | Aggregation-Induced Emission (AIE) materials |
Future Research Directions and Emerging Trends in the Chemistry of 2 Chloro 4 Trimethylsilyl Anisole
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research in the synthesis of 2-Chloro-4-(trimethylsilyl)anisole and its derivatives is expected to focus on minimizing environmental impact and enhancing process safety.
Key areas of development include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the anisole (B1667542) core or the silyl (B83357) group.
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. This includes exploring earth-abundant metal catalysts as alternatives to precious metals. cfsilicones.com
Green Solvents: Shifting from traditional volatile organic compounds (VOCs) to more environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents like anisole itself. mdpi.com The use of deep eutectic solvents (DESs) also presents a promising green alternative for reactions such as the silylation of phenols. researchgate.net
Energy Efficiency: Employing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. researchgate.net
Recent advancements in the sustainable synthesis of related organosilicon compounds and functionalized phenols highlight the potential for greener routes to this compound. For example, direct C-H silylation of phenols using traceless directing groups offers a more atom-economical approach compared to traditional methods. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Silylated Anisoles
| Feature | Traditional Approach | Green Chemistry Approach |
| Starting Materials | Often petroleum-based | Exploration of bio-based phenols |
| Reagents | Stoichiometric and often hazardous | Catalytic, recyclable reagents |
| Solvents | Chlorinated hydrocarbons, ethers | Water, supercritical CO2, bio-solvents |
| Energy Input | Conventional heating | Microwave, sonication, flow heating |
| Waste Generation | High E-factor (kg waste/kg product) | Low E-factor, focus on recycling |
Integration into Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry and automated synthesis are transforming the landscape of chemical production, offering enhanced safety, reproducibility, and scalability. silicycle.comsailife.com The integration of this compound into these modern synthetic platforms is a significant area for future research.
Flow Chemistry:
Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including:
Improved Heat and Mass Transfer: Leading to better reaction control and higher yields. sailife.com
Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and intermediates. nih.gov
Facilitated Scale-up: Scaling up production is more straightforward and predictable than with batch reactors. silicycle.com
The synthesis and subsequent transformations of this compound, particularly those involving exothermic reactions or unstable intermediates, could greatly benefit from flow chemistry. For instance, hazardous nitration or halogenation reactions on the anisole ring could be performed more safely and efficiently in a continuous flow setup.
Automated Synthesis:
Automated synthesis platforms, often utilizing pre-packed reagent cartridges and robotic systems, enable the rapid synthesis and screening of compound libraries. chimia.chchimia.ch Incorporating this compound as a building block in automated synthesis could accelerate the discovery of new molecules with desired properties. This is particularly relevant for medicinal chemistry and materials science, where high-throughput screening of derivatives is crucial. synplechem.com
Table 2: Potential Flow Chemistry Applications for this compound
| Reaction Type | Advantages in Flow Chemistry |
| Nitration | Improved temperature control, enhanced safety |
| Grignard Reactions | Better mixing and heat dissipation |
| Palladium-Catalyzed Cross-Coupling | Precise control of reaction time, reduced catalyst loading |
| Photochemical Reactions | Uniform light penetration, controlled irradiation time |
Exploration of Advanced Catalytic Systems for Transformations Involving this compound
The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will likely focus on advanced catalytic methods to selectively functionalize its different reactive sites.
Palladium-Catalyzed Cross-Coupling: While palladium catalysis is well-established, there is ongoing research into developing more active and versatile catalysts. sigmaaldrich.comresearchgate.net This includes ligands that can promote challenging cross-coupling reactions at the chloro position or enable C-H activation at other positions on the aromatic ring. nih.gov For instance, the development of catalysts for the regioselective Suzuki-Miyaura coupling of polyhalogenated aromatic compounds could be applied to selectively react at the chloro group of this compound. nih.gov
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. nih.gov Future research could explore the use of transition metal catalysts (e.g., Rh, Ru, Ir) to selectively activate and functionalize the C-H bonds of the anisole ring, offering new pathways to novel derivatives. mdpi.com The trimethylsilyl (B98337) group can also act as a directing group in some C-H activation reactions.
Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations in a single step. This could be applied to this compound to, for example, perform a cross-coupling reaction at the chloro position and a C-H functionalization in a tandem process.
Table 3: Potential Advanced Catalytic Transformations of this compound
| Catalytic System | Target Transformation | Potential Outcome |
| Palladium/Buchwald Ligands | Suzuki-Miyaura Coupling | Synthesis of biaryl compounds |
| Rhodium/Copper Catalysis | C-H Activation/Annulation | Construction of heterocyclic scaffolds |
| Iridium Catalysis | C-H Borylation | Introduction of a boronic ester group |
| Nickel Dual Catalysis | Cross-electrophile Coupling | Formation of new C-C bonds |
Potential Applications in Materials Science and Functional Molecule Design
The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of advanced materials and functional molecules.
Organosilicon Polymers: Organosilicon compounds are known for their unique properties, including thermal stability, hydrophobicity, and biocompatibility. cfsilicones.comzmsilane.com this compound could serve as a monomer or a precursor to monomers for the synthesis of novel polysiloxanes, polycarbosilanes, or other organosilicon polymers with tailored properties. wiley-vch.de The presence of the chloro and anisole groups allows for further functionalization of the resulting polymer.
Functional Dyes and Pigments: The aromatic core of this compound can be extended through cross-coupling reactions to create larger conjugated systems characteristic of organic dyes and pigments. The trimethylsilyl group can influence the electronic properties and solubility of these molecules.
Liquid Crystals: The rigid aromatic core and the flexible trimethylsilyl group are structural motifs found in some liquid crystalline materials. By incorporating this compound into more complex molecular architectures, it may be possible to design new liquid crystals with specific phase behaviors.
Organic Electronics: Silylated aromatic compounds are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trimethylsilyl group can enhance solubility and influence the packing of molecules in the solid state, which are crucial for device performance. Future work could involve incorporating this building block into larger, electronically active molecules. acs.org
Bioactive Molecules: Phenolic compounds are prevalent in many biologically active molecules and natural products. nih.gov The functional handles on this compound allow for its incorporation into more complex structures as part of a drug discovery program.
Table 4: Potential Material and Functional Molecule Applications
| Application Area | Role of this compound | Key Functional Groups |
| Polymers | Monomer or functional precursor | Trimethylsilyl, Chloro, Anisole |
| Organic Electronics | Building block for active materials | Aromatic ring, Trimethylsilyl |
| Functional Dyes | Chromophore precursor | Aromatic ring, Chloro |
| Medicinal Chemistry | Scaffold for derivatization | All functional groups |
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
| Parameter | Condition (Example) | Yield | Purity | Source |
|---|---|---|---|---|
| Solvent | DMSO | 65% | High | |
| Reflux Time | 18 hours | — | — | |
| Crystallization | Ethanol-water | — | >95% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trimethylsilyl at δ 0.1–0.3 ppm). Si NMR confirms silyl group integrity.
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHClOSi).
- IR : C-O (anisole) and Si-C stretches (~1250 cm and ~700 cm).
- X-ray crystallography (if crystalline) resolves steric effects of bulky substituents.
Advanced: How does the trimethylsilyl group modulate the electronic properties and reactivity of the anisole core compared to halogens or trifluoromethyl groups?
Answer:
The trimethylsilyl group is strongly σ-electron-donating, increasing electron density on the aromatic ring, which contrasts with electron-withdrawing groups like trifluoromethyl () or chloro. This impacts:
- Reactivity : Enhanced nucleophilic aromatic substitution (vs. deactivated rings with halogens).
- Stability : Silicon’s covalent bonding reduces hydrolysis risk compared to labile groups like bromo ().
Q. Table 2: Substituent Effects on Anisole Derivatives
| Substituent | Electronic Effect | Reactivity Trend | Biological Implications | Source |
|---|---|---|---|---|
| Trimethylsilyl | σ-donor | Increased electrophilicity | Unknown | Current Study |
| Trifluoromethyl | σ-withdrawing | Decreased reactivity | Enhanced stability | |
| Chloro | Moderate σ-withdrawing | Moderate deactivation | Antimicrobial potential |
Advanced: How can researchers resolve contradictions in reported biological activity data for halo-substituted anisoles?
Answer:
Discrepancies in antimicrobial or anticancer efficacy (e.g., ) often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing, cell lines).
- Compound purity : Validate via HPLC (≥95% purity, as in ).
- Structural analogs : Compare with 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (), noting substituent-specific bioactivity.
Q. Methodological Recommendations :
- Replicate studies under controlled conditions (pH, temperature).
- Use computational modeling (e.g., DFT) to predict reactive sites.
Intermediate: What purification strategies prevent decomposition of this compound during isolation?
Answer:
- Chromatography : Flash silica gel chromatography with hexane/ethyl acetate gradients avoids prolonged exposure to polar solvents.
- Low-temperature crystallization : Use ethanol-water mixtures at 0–4°C ().
- Storage : Store under inert gas (N) at –20°C in amber vials to prevent photodegradation ().
Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
Answer:
The trimethylsilyl group directs electrophiles para to itself due to steric hindrance and σ-donation, while the chloro group acts as a meta-director. Competing effects require kinetic vs. thermodynamic control analysis:
- Kinetic control : Low temperature favors silyl-directed para substitution.
- Thermodynamic control : High temperature may shift selectivity to chloro-directed meta positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
